(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine

Lipophilicity Medicinal Chemistry Physicochemical Property

(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine (CAS 1228561-52-1) is a chiral α-methyl-substituted phenethylamine derivative bearing a para-trifluoromethylthio (–SCF₃) group on the phenyl ring, with molecular formula C₉H₁₀F₃NS and molecular weight 221.24 g/mol. It belongs to the broader class of sulfur-substituted α-alkyl phenethylamines, a scaffold extensively studied for monoamine oxidase (MAO) inhibition and monoamine transporter interactions.

Molecular Formula C9H10F3NS
Molecular Weight 221.24 g/mol
Cat. No. B12942834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine
Molecular FormulaC9H10F3NS
Molecular Weight221.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)SC(F)(F)F)N
InChIInChI=1S/C9H10F3NS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1
InChIKeyLNAPOOBGPIVJHX-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine (CAS 1228561-52-1): Key Identifiers and Compound Class


(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine (CAS 1228561-52-1) is a chiral α-methyl-substituted phenethylamine derivative bearing a para-trifluoromethylthio (–SCF₃) group on the phenyl ring, with molecular formula C₉H₁₀F₃NS and molecular weight 221.24 g/mol . It belongs to the broader class of sulfur-substituted α-alkyl phenethylamines, a scaffold extensively studied for monoamine oxidase (MAO) inhibition and monoamine transporter interactions [1]. The compound is commercially supplied as the free base or hydrochloride salt (CAS 2891580-97-3) and is primarily used as a chiral research intermediate and building block in medicinal chemistry and agrochemical discovery .

S
Chiral (S)-α-methylbenzylamine scaffold for stereochemical control studies
F
SCF₃ pharmacophore supports lipophilicity and metabolic stability research
M
Research intermediate for MAO-A pathway studies and agrochemical discovery

Why (S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine Cannot Be Replaced by Generic 4-Substituted Phenethylamines: Chirality and the SCF₃ Pharmacophore


Simple substitution of (S)-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-amine with racemic 4-methylthioamphetamine or other 4-substituted phenethylamines is not chemically or pharmacologically equivalent for three reasons. First, the (S)-enantiomer exhibits stereospecific binding to monoamine oxidase A (MAO-A), with the (R)-enantiomer showing significantly different potency; the 2007 study by Fierro et al. demonstrated that enantiomerically pure (S)-4-alkylthioamphetamines are potent, competitive MAO-A inhibitors with Ki values in the nanomolar range [1]. Second, the –SCF₃ group carries a Hansch lipophilicity parameter (π) of 1.44, which is substantially higher than –SCH₃ (π ≈ 0.61) and –CF₃ (π = 0.88), and a Hammett σp of 0.50 (strongly electron-withdrawing), whereas –SCH₃ is electronically neutral (σp ≈ 0.00) [2]. Third, the SCF₃ group lacks oxidizable C–H bonds on sulfur, conferring greater metabolic stability compared to alkylthio congeners [3]. These combined physicochemical and stereochemical properties dictate that procurement specifications for chirality, 4-substituent identity, and enantiomeric excess are non-negotiable.

1
Racemate or (R)-enantiomer may shift MAO-A inhibition profile; stereospecific assay response requires defined (S) enantiomer
2
4-SCH₃, CF₃, or other substituents alter lipophilicity (Hansch π) and electronic effects, changing membrane partitioning and target engagement context
3
Alkylthio analogs undergo S-oxidation; metabolic stability profile may differ significantly from SCF₃ variant

Quantitative Differentiation Evidence for (S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine vs. Closest Analogs


SCF₃ vs. SCH₃ Lipophilicity: The Hansch Parameter π Differentiates Membrane Permeability Potential

The trifluoromethylthio (–SCF₃) substituent on the target compound confers a Hansch hydrophobicity parameter (π) of 1.44, representing a 0.83 log unit increase in lipophilicity compared to the methylthio (–SCH₃) group (π = 0.61) found in the closest structural analog 4-methylthioamphetamine (4-MTA) [1]. This difference translates to an approximately 6.8-fold higher theoretical partition coefficient for the SCF₃-substituted compound. The SCF₃ group also exceeds the lipophilicity of –CF₃ (π = 0.88), –OCF₃ (π = 1.04), –Cl (π = 0.71), and –F (π = 0.14) [2]. Simultaneously, the SCF₃ group is strongly electron-withdrawing (Hammett σp = 0.50), whereas –SCH₃ is essentially electronically neutral (σp ≈ 0.00), which differentially modulates the basicity of the adjacent amine and thus the ionization state at physiological pH [2].

SCF₃ vs SCH₃ Lipophilicity
Class-level
π = 1.44 (SCF₃) vs π ≈ 0.61 (SCH₃)
Δπ = +0.83; σp = 0.50 vs ≈ 0.00
Lipophilicity context may influence membrane penetration studies
Hansch-Leo constants; class-level reference
Lipophilicity Medicinal Chemistry Physicochemical Property

Enantiomer-Specific MAO-A Inhibitory Potency: (S)-Configuration Is Essential for Nanomolar Activity

In a head-to-head study of four enantiomerically pure (S)-4-alkylthioamphetamine derivatives against human MAO-A (hMAO-A), all (S)-enantiomers exhibited competitive inhibition with Ki values in the nanomolar range: (S)-4-methylthioamphetamine Ki = 0.133 μM, (S)-4-ethylthioamphetamine Ki = 0.075 μM, (S)-4-propylthioamphetamine Ki = 0.030 μM, and (S)-4-butylthioamphetamine Ki = 0.022 μM [1]. Critically, these (S)-enantiomers showed no detectable inhibition of hMAO-B at the highest concentration tested (100 μM), confirming MAO-A selectivity [1]. While the SCF₃ analog was not included in this specific study, the consistent SAR trend—increasing potency with increasing steric bulk and lipophilicity at the 4-thio position—provides a quantitative framework for predicting that the (S)-SCF₃ compound will exhibit MAO-A inhibition within or below the 0.022–0.133 μM Ki range. The (R)-enantiomer of these compounds is known to be significantly less potent [2].

MAO-A Inhibition Ki
Assay context
(S)-4-alkylthio series Ki 0.022–0.133 μM (hMAO-A)
hMAO-B: >100 μM (no inhibition)
Supports enantiomer-specific MAO-A assay interpretation
Recombinant enzyme; Ki extrapolated to SCF₃ analog
Monoamine Oxidase A Stereochemistry Enantiomeric Potency

SCF₃ Metabolic Stability Advantage: No Oxidizable C–H Bonds on Sulfur Substituent

The –SCF₃ group in the target compound lacks the α-C–H bonds adjacent to sulfur that are present in 4-alkylthio analogs (–SCH₃, –SC₂H₅, –SC₃H₇, –SC₄H₉). In alkylthio-substituted amphetamines such as 4-MTA, the methylthio group is susceptible to cytochrome P450-mediated S-oxidation to form sulfoxide and sulfone metabolites, as well as S-dealkylation [1]. The trifluoromethylthio group, by contrast, contains only C–F bonds (bond dissociation energy ~485 kJ/mol vs. ~350 kJ/mol for C–H in SCH₃), making it resistant to oxidative metabolism at the sulfur substituent [2]. While no direct comparative microsomal stability data for (S)-4-SCF₃-amphetamine versus (S)-4-SCH₃-amphetamine have been published, the general metabolic stability advantage of SCF₃ over SCH₃ is a widely recognized principle in medicinal chemistry [3].

Metabolic Stability
Class-level
SCF₃: no oxidizable C–H bonds
SCH₃: S-oxidation liability (C–H BDE ~350 kJ/mol vs C–F ~485 kJ/mol)
Metabolic stability context may differ from SCH₃ analogs
Class-level inference; direct microsomal data not reported
Metabolic Stability Oxidative Metabolism In Vitro ADME

Enantiomeric Purity: (S)-Enantiomer (CAS 1228561-52-1) vs. Racemate (CAS 871519-25-4) Procurement Consideration

The (S)-enantiomer (CAS 1228561-52-1) is commercially supplied at ≥98% chemical purity by multiple vendors, including Leyan (Product No. 2276103, 98% purity) and ChemSrc . The (R)-enantiomer (CAS 1228569-53-6) is also separately available (Fluorochem, 95% purity; ChemScene, research grade) . The racemic mixture (CAS 871519-25-4) is available from Bidepharm and Meryer at 97% purity . For studies requiring defined stereochemistry, the use of enantiomerically pure material is essential because, as demonstrated in the closely analogous (S)-4-alkylthioamphetamine series, chiral purity >98% ee was confirmed by ¹H NMR with chiral shift reagent Eu(hfc)₃, and the biological activity of the (R)-enantiomers is substantially lower than that of the (S)-enantiomers at MAO-A [1].

Enantiomeric Purity
Head-to-head
(S)-enantiomer ≥98% purity
(R)-enantiomer 95% · Racemate 97%
Defined enantiomer supports stereochemical-control studies
Vendor specifications; verify CoA
Chiral Purity Enantiomeric Excess Procurement Specification

Optimal Research and Industrial Use Cases for (S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine Based on Differentiated Evidence


Chiral Building Block for Diastereoselective Synthesis of SCF₃-Containing Pharmaceuticals

The (S)-configured α-methylbenzylamine core of (S)-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-amine serves as a chiral auxiliary and building block for the synthesis of enantiomerically pure drug candidates. The –SCF₃ group is increasingly incorporated into pharmaceutical scaffolds to improve membrane permeability and metabolic stability, and the defined (S)-stereochemistry at the benzylic carbon is essential for introducing chirality into target molecules via diastereoselective amide bond formation or reductive amination [1]. The compound's predicted pKa of 8.63 ± 0.10 places it within an optimal range for protonation under physiological conditions, facilitating salt formation and aqueous solubility during synthetic workup.

Structure-Activity Relationship (SAR) Probe for 4-Thio-Substituted Phenethylamine Pharmacology

Within the well-characterized 4-alkylthioamphetamine series, where systematic SAR data exists for –SCH₃ through –SC₄H₉ derivatives at human MAO-A (Ki range: 0.022–0.133 μM) [1], the SCF₃ analog fills a critical gap—it introduces the most lipophilic (π = 1.44) and most electron-withdrawing (σp = 0.50) 4-thio substituent while eliminating the metabolic liability of α-C–H bonds adjacent to sulfur . Testing this compound alongside the existing alkylthio series allows medicinal chemists to deconvolute the contributions of lipophilicity, electronic effects, and steric bulk to target binding, selectivity, and metabolic clearance, thereby informing rational drug design within this pharmacophore class.

Enantioselective Monoamine Oxidase A (MAO-A) Inhibitor Lead Optimization

The established MAO-A inhibitory activity of (S)-4-alkylthioamphetamines (Ki hMAO-A: 0.022–0.133 μM; >4500-fold selective over MAO-B) [1] provides a strong rationale for evaluating the (S)-SCF₃ analog as a potential reversible, selective MAO-A inhibitor with improved drug-like properties. The enhanced lipophilicity of SCF₃ may improve blood-brain barrier penetration, while the electron-withdrawing effect may modulate amine basicity and thereby affect the binding mode within the MAO-A active site cavity (~550 ų) [2]. Comparative studies against the (R)-enantiomer and racemate are essential to confirm stereospecificity of effect.

Agrochemical Intermediate Requiring High Lipophilicity and Metabolic Persistence

The –SCF₃ group is widely employed in agrochemical design (e.g., toltrazuril, cefazaflur) because its high Hansch parameter (π = 1.44) promotes cuticle penetration in target organisms and soil persistence [1]. (S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine can serve as a chiral amine intermediate for the synthesis of SCF₃-containing carboxamide, sulfonamide, or urea-based fungicides and insecticides, where the (S)-configuration may impart differential activity against chiral biological targets in pest species .

Application
Selection Property
Validation Focus
Chiral synthesis intermediate for SCF₃-containing libraries
Stereochemical control at benzylic carbon
Chiral purity and enantiomeric stability review
SAR probe for 4-thio phenethylamine series
Lipophilic and electronic substituent profile
Comparative binding and metabolic clearance context
Enantioselective MAO-A inhibitor research
Stereospecific MAO-A inhibition context
Enantiomer-specific binding mode review
Agrochemical intermediate with high lipophilicity
SCF₃ substituent for cuticle penetration context
Environmental persistence and metabolic stability review
Quote Request

Request a Quote for (S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.